molecular formula C22H23N5O4 B11539220 1,5-dimethyl-4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11539220
M. Wt: 421.4 g/mol
InChI Key: UAJORFAEFYTFBE-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation of 2-(morpholin-4-yl)-5-nitrobenzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: A closely related compound with similar structural features.

    1,3,4-Thiadiazole Derivatives: Compounds with similar biological activities and synthetic routes.

Uniqueness

1,5-DIMETHYL-4-[(E)-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

1,5-dimethyl-4-[(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H23N5O4/c1-16-21(22(28)26(24(16)2)18-6-4-3-5-7-18)23-15-17-14-19(27(29)30)8-9-20(17)25-10-12-31-13-11-25/h3-9,14-15H,10-13H2,1-2H3

InChI Key

UAJORFAEFYTFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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